![molecular formula C9H16O3 B3162393 Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate CAS No. 87787-05-1](/img/structure/B3162393.png)
Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate
Overview
Description
“Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate” is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 . The compound is also known by its IUPAC name, methyl (1r,4r)-4-hydroxy-1-methylcyclohexane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O3/c1-9 (8 (11)12-2)5-3-7 (10)4-6-9/h7,10H,3-6H2,1-2H3/t7-,9- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 258.6±40.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 14?±.0.40 .Scientific Research Applications
Raman Spectrum Investigation of Cis and Trans Methyl 1-Hydroxy-3-Methylcyclohexane-carboxylates
This study by Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates. The research revealed the existence of conversion isomers in these compounds and the predominance of certain conformations in specific mixtures (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Metabolism of Methylcyclohexane
Elliott, Tao, and Williams (1965) explored the metabolism of methylcyclohexane in rabbits, discovering various metabolites, including glucuronide of trans-4-methylcyclohexanol. This research provides insights into the biological transformation of substances related to methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Elliott, Tao, & Williams, 1965).
Calciferol and its Relatives: Synthesis of Tachysterols
Bruck et al. (1967) focused on synthesizing tachysterols, using compounds like 5-hydroxy-2-methylcyclohex-1-ene-1-carboxylic acid or its methyl ester, which are structurally related to this compound. This research is crucial for understanding the synthetic pathways of important biochemical compounds (Bruck et al., 1967).
Multiplanar Cyclohexane Rings
Desai, Hunter, and Saharia (1938) investigated the bromination of cyclohexane derivatives, including 1-carboxy-4-methylcyclohexane-1-acetic acid, providing insights into the chemical behavior of related cyclohexane compounds (Desai, Hunter, & Saharia, 1938).
Chemistry of Methyl 3-Hydroxycyclohexa-1,5-Diene-1-Carboxylate
Sirat, Thomas, and Tyrrell (1979) reported on the preparation and chemical reactions of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a compound with structural similarities to this compound. This research adds to the understanding of the chemical properties and reactions of such compounds (Sirat, Thomas, & Tyrrell, 1979).
Catalytic Hydrogenation of 4-Methylbenzoic Acid
Bin (2010) conducted research on converting 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids, a process relevant to the transformation of compounds related to this compound (Bin, 2010).
properties
IUPAC Name |
methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVQRARNBDKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222188 | |
Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87787-05-1 | |
Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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